N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
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Overview
Description
N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H13F3N4O and its molecular weight is 322.291. The purity is usually 95%.
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Scientific Research Applications
Pyrimidines in Cancer Treatment
Research on pyrimidine derivatives, such as pyrrolobenzimidazoles, highlights their significance in cancer treatment. These compounds, including 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), exhibit cytotoxicity and antitumor activity through DNA alkylation and cleavage, and DNA intercalation, respectively. The unique mechanism of action of these pyrimidine-based agents offers potential over other antitumor agents (Skibo, 1998).
Environmental and Ecological Impact of Benzophenone-3
While not directly related to the compound , the study on benzophenone-3, a common component in sunscreen, underscores the importance of understanding the environmental and ecological implications of chemical compounds. Benzophenone-3 exhibits bioaccumulative properties and potential endocrine-disrupting effects, highlighting the necessity for research into the environmental safety of chemical derivatives (Kim & Choi, 2014).
Hybrid Catalysts in Medicinal Chemistry
The exploration of hybrid catalysts for synthesizing pyranopyrimidine scaffolds illustrates the advancement in chemical synthesis techniques beneficial for medicinal and pharmaceutical industries. Such research is crucial for developing lead molecules and highlights the ongoing innovation in drug synthesis methodologies (Parmar, Vala, & Patel, 2023).
Pharmacophore Design for Kinase Inhibitors
The design of p38α MAP kinase inhibitors based on imidazole and pyrimidine scaffolds demonstrates the application of pyrimidine derivatives in designing selective inhibitors for treating inflammation and related diseases. This work emphasizes the role of structural analysis and modification in drug design for enhancing activity and selectivity (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Anti-inflammatory Effects of Pyrimidines
The review on the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives showcases their broad pharmacological spectrum. This emphasizes the versatility of pyrimidines in drug development, offering insights into their potential as anti-inflammatory agents (Rashid et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures often target proteins such as tyrosine kinases . These proteins play a crucial role in signal transduction pathways, which regulate cellular functions such as growth, differentiation, and metabolism.
Mode of Action
The compound likely interacts with its target protein through a series of molecular interactions. This could involve hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific interactions would depend on the compound’s structure and the target protein’s active site.
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, inhibiting a tyrosine kinase could disrupt signal transduction pathways, leading to changes in cellular functions .
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c16-15(17,18)11-4-2-10(3-5-11)13(23)22-8-12(9-22)21-14-19-6-1-7-20-14/h1-7,12H,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQMXKLTULYQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.